molecular formula C15H16N2O5S B2861791 N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1797760-47-4

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2861791
CAS No.: 1797760-47-4
M. Wt: 336.36
InChI Key: ZLRCSPZWBRFISB-UHFFFAOYSA-N
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Description

N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative featuring a hybrid heterocyclic system. The molecule comprises:

  • Oxalamide backbone: A central -NH-C(=O)-C(=O)-NH- structure, common in bioactive compounds due to its hydrogen-bonding capacity and conformational rigidity.
  • Thiophene-furan substituent: A thiophene ring substituted at the 5-position with a furan-2-carbonyl group.
  • 2-Methoxyethyl group: A polar, ether-containing side chain that enhances solubility compared to hydrophobic substituents like chlorophenyl or benzyl groups.

Properties

IUPAC Name

N'-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-21-8-6-16-14(19)15(20)17-9-10-4-5-12(23-10)13(18)11-3-2-7-22-11/h2-5,7H,6,8-9H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRCSPZWBRFISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

The compound’s structural uniqueness lies in its thiophene-furan and methoxyethyl groups. Below is a comparison with key analogs:

Compound Key Substituents Biological Activity Key Findings
Target Compound Thiophene-furan, 2-methoxyethyl Hypothesized antiviral/enzyme modulation Predicted enhanced solubility and altered π-stacking vs. thiazole-based analogs
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)oxalamide (13) Thiazole, hydroxyethyl, chlorophenyl HIV entry inhibition 36% yield; LC-MS m/z 479.12 (M+H+); moderate antiviral activity
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Dimethoxybenzyl, pyridyl-ethyl Umami flavoring agent NOEL = 100 mg/kg/day in rats; high metabolic stability
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) Chlorophenyl, methoxyphenethyl CYP enzyme inhibition 33% yield; weak CYP inhibition (<50% at 10 µM)

Key Observations :

  • Antiviral Activity : Thiazole- and piperidinyl-substituted oxalamides (e.g., compound 13) show direct anti-HIV activity, likely due to interactions with viral entry proteins. The target’s thiophene-furan group may alter binding affinity due to differences in ring size and electronic properties .
  • Metabolism : Methoxy groups (as in S336) are typically metabolized via demethylation, but the thiophene-furan system may introduce alternative pathways, such as oxidation, affecting toxicity profiles .

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